Ethyl 3-iodo-4-(methylamino)benzoate
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Overview
Description
Ethyl 3-iodo-4-(methylamino)benzoate is an organic compound with the molecular formula C10H12INO2 It is a derivative of benzoic acid and contains an iodine atom, a methylamino group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-iodo-4-(methylamino)benzoate typically involves the iodination of ethyl 4-(methylamino)benzoate. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide. The reaction conditions usually involve low temperatures and acidic conditions to facilitate the diazotization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The process may be optimized for cost-effectiveness and scalability, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodo-4-(methylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, often under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiols, while coupling reactions can produce various substituted benzoates.
Scientific Research Applications
Ethyl 3-iodo-4-(methylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-iodo-4-(methylamino)benzoate involves its interaction with specific molecular targets. The iodine atom and methylamino group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4-(methylamino)benzoate
- Ethyl 4-(methylamino)benzoate
- Ethyl 3-iodobenzoate
Uniqueness
Ethyl 3-iodo-4-(methylamino)benzoate is unique due to the presence of both an iodine atom and a methylamino group on the benzoate structure. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. The iodine atom, in particular, allows for versatile chemical modifications and coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H12INO2 |
---|---|
Molecular Weight |
305.11 g/mol |
IUPAC Name |
ethyl 3-iodo-4-(methylamino)benzoate |
InChI |
InChI=1S/C10H12INO2/c1-3-14-10(13)7-4-5-9(12-2)8(11)6-7/h4-6,12H,3H2,1-2H3 |
InChI Key |
WMSUEAHJVCFEBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC)I |
Origin of Product |
United States |
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